

CAS number and IUPAC nomenclature for 1,6,11,16-Tetraoxacycloeicosane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6,11,16-Tetraoxacycloeicosane

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In-Depth Technical Guide to 1,6,11,16-Tetraoxacycloeicosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,6,11,16-Tetraoxacycloeicosane**, a significant macrocyclic polyether. It details the compound's chemical identity, physicochemical properties, synthesis and functionalization protocols, and key applications in cation complexation and phase transfer catalysis. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development, offering detailed experimental insights and a summary of relevant quantitative data.

Compound Identification and Properties

1,6,11,16-Tetraoxacycloeicosane is a macrocyclic polyether featuring a 20-membered ring with four oxygen atoms.^[1] Following standard nomenclature, it is also referred to as 20-crown-4.^[1]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1,6,11,16-Tetraoxacycloeicosane[2]
Synonym	20-Crown-4[1]
CAS Number	17043-02-6[1]
Molecular Formula	C ₁₆ H ₃₂ O ₄ [2]
Molecular Weight	288.42 g/mol [2]
InChI Key	ZPKMVSVNAQWQJH-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value
Appearance	White crystalline solid (typical for crown ethers)
Cavity Size (estimated)	~1.7–2.1 Å[1]
Storage	2-8°C, sealed, away from moisture[3]
Stock Solution Stability	-80°C for up to 6 months; -20°C for up to 1 month[3]

Synthesis of 1,6,11,16-Tetraoxacycloeicosane

The primary route for synthesizing **1,6,11,16-Tetraoxacycloeicosane** is through the cyclization of oligo(ethylene glycol) derivatives. The Williamson ether synthesis is a commonly employed method.[1] This reaction involves a diol and a dihalide (or ditosylate) under basic conditions.[1] To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically conducted under high-dilution conditions.

Alternatively, template-assisted synthesis can be utilized, which often allows for higher reaction concentrations. In this approach, a cation that fits within the cavity of the forming crown ether is used to organize the precursor molecule for cyclization.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

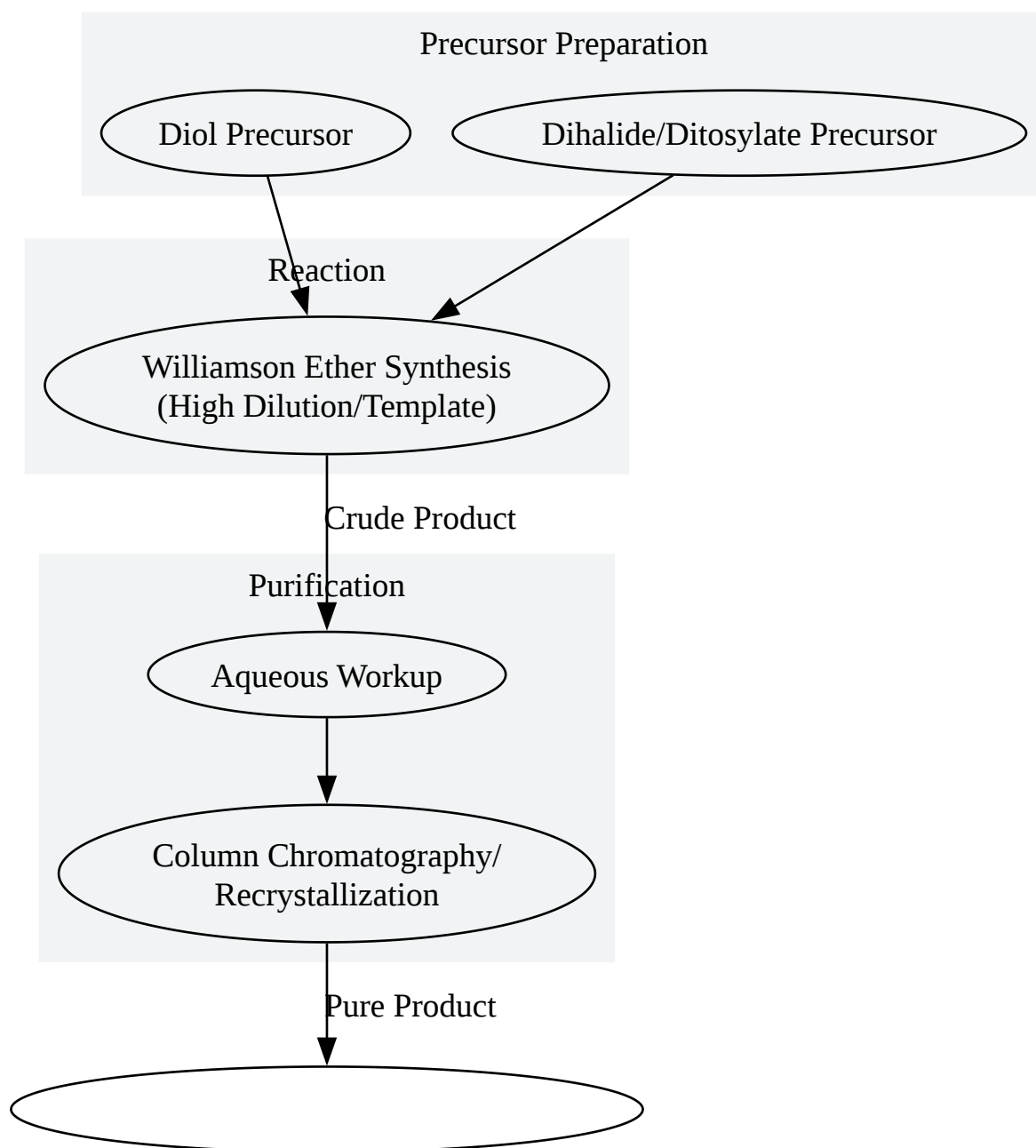
This protocol is a generalized representation for the synthesis of crown ethers and should be adapted and optimized for the specific synthesis of **1,6,11,16-Tetraoxacycloeicosane**.

Materials:

- Appropriate diol and dihalide/ditosylate precursors
- A strong, non-nucleophilic base (e.g., NaH, K-tert-butoxide)
- A suitable polar aprotic solvent (e.g., THF, DMSO, DMF)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Preparation: All glassware should be thoroughly dried, and the reaction should be set up under an inert atmosphere to prevent side reactions with water and atmospheric oxygen.
- Reaction Setup: The diol and the base are dissolved in the chosen solvent in a reaction vessel. The dihalide/ditosylate, dissolved in the same solvent, is prepared for slow addition.
- Slow Addition: The dihalide/ditosylate solution is added dropwise to the diol and base solution over an extended period (several hours) with vigorous stirring. This maintains a low concentration of the reactants, favoring intramolecular cyclization.
- Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Once the reaction is complete, the mixture is cooled, and any excess base is carefully quenched. The solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent to remove inorganic salts.
- Purification: The crude product is purified using column chromatography or recrystallization to yield the pure **1,6,11,16-Tetraoxacycloeicosane**.



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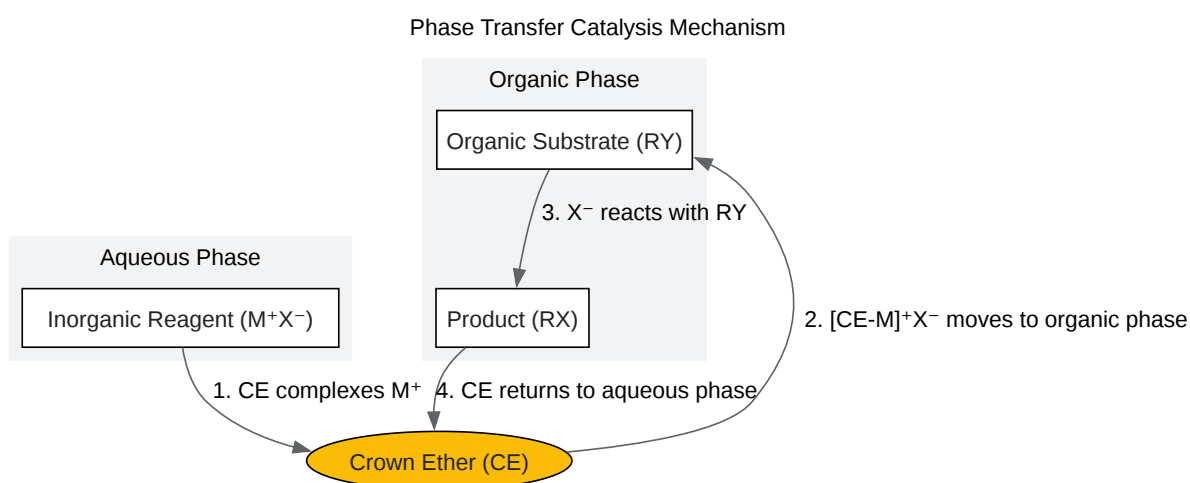
Caption: The process of a cation binding within the cavity of **1,6,11,16-Tetraoxacycloeicosane**.

Phase Transfer Catalysis

1,6,11,16-Tetraoxacycloeicosane can function as a phase transfer catalyst. In many organic reactions, the reactants are soluble in an organic solvent while an inorganic reagent is only

soluble in water. The crown ether facilitates the reaction by transporting the inorganic anion from the aqueous phase into the organic phase. It achieves this by complexing the cation associated with the anion, making the entire ion pair soluble in the organic solvent. This allows the "naked" anion to react with the organic substrate.

Diagram 3: Mechanism of Phase Transfer Catalysis



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Caption: The catalytic cycle of a crown ether in a phase transfer catalysis reaction.

Conclusion

1,6,11,16-Tetraoxacycloeicosane is a versatile macrocyclic polyether with significant potential in various fields of chemical research and development. Its well-defined structure allows for selective cation binding, making it a valuable tool in separation science and as a phase transfer catalyst. The ability to functionalize the crown ether backbone opens up possibilities for creating more complex and targeted host-guest systems. This guide provides the fundamental knowledge required for researchers to explore and utilize the properties of this compound in

their work. Further research into its biological interactions and the development of more efficient and scalable synthetic routes will continue to expand its applications.

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References

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- To cite this document: BenchChem. [CAS number and IUPAC nomenclature for 1,6,11,16-Tetraoxacycloeicosane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543557#cas-number-and-iupac-nomenclature-for-1-6-11-16-tetraoxacycloeicosane]

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